

## Pharmacological profile of carotegrast methyl

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Carotegrast |           |
| Cat. No.:            | B1668454    | Get Quote |

An In-Depth Technical Guide to the Pharmacological Profile of Carotegrast Methyl

#### Introduction

Carotegrast methyl, also known as AJM300 and marketed under the trade name Carogra®, is a first-in-class, orally administered small-molecule antagonist of α4-integrin.[1][2] It is approved in Japan for the induction of remission in patients with moderately active ulcerative colitis (UC) who have had an inadequate response to mesalazine.[3][4] Carotegrast methyl is a prodrug, designed to enhance oral bioavailability, which is rapidly converted to its pharmacologically active metabolite, carotegrast.[4][5] This document provides a comprehensive overview of the pharmacological properties, mechanism of action, pharmacokinetics, pharmacodynamics, and clinical profile of carotegrast methyl, intended for researchers, scientists, and drug development professionals.

#### **Mechanism of Action**

**Carotegrast** methyl's therapeutic effect is derived from the targeted action of its active metabolite, **carotegrast** (also referred to as HCA2969 in preclinical studies), on leukocyte trafficking.[6][7]

2.1 Prodrug Conversion Following oral administration, **carotegrast** methyl, an ester prodrug, is absorbed and subsequently hydrolyzed by the enzyme carboxylesterase 1, primarily in the liver, to form the active carboxylic acid metabolite, **carotegrast**.[4][5] This conversion is essential for its pharmacological activity, as the parent compound has limited pharmacological action.[5]







2.2 Target Inhibition The active metabolite, **carotegrast**, is a potent and selective antagonist of  $\alpha$ 4-integrin.[6] Integrins are heterodimeric proteins on the surface of leukocytes that mediate cell adhesion and migration.[8] **Carotegrast** specifically targets two  $\alpha$ 4-integrin heterodimers:

- α4β1 (Very Late Antigen-4, VLA-4): This integrin binds to Vascular Cell Adhesion Molecule-1 (VCAM-1) on the vascular endothelium.[2][3]
- α4β7: This integrin is crucial for gut-specific leukocyte homing and binds to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is preferentially expressed on the vascular endothelium of the gastrointestinal tract.[2][8]

In inflammatory bowel diseases like ulcerative colitis, the expression of VCAM-1 and MAdCAM-1 is upregulated in the inflamed intestinal mucosa, promoting the recruitment of pathogenic leukocytes.[2][8] By blocking the interaction of  $\alpha 4\beta 1$  with VCAM-1 and  $\alpha 4\beta 7$  with MAdCAM-1, **carotegrast** inhibits the adhesion and subsequent extravasation of inflammatory cells (such as lymphocytes) from the bloodstream into the inflamed intestinal tissue.[1][9] This targeted interruption of leukocyte trafficking reduces the inflammatory infiltrate in the colon, thereby ameliorating inflammation and allowing for mucosal healing.[8][10]





Click to download full resolution via product page

Caption: Mechanism of action of carotegrast.

# **Pharmacological Data**

3.1 Pharmacodynamics The pharmacodynamic activity of **carotegrast** methyl is primarily assessed through its in vitro binding and inhibitory potency and its in vivo effects on lymphocyte trafficking.



In Vitro Activity The active metabolite, **carotegrast** (HCA2969), demonstrates high-affinity binding and potent antagonism of both human and mouse  $\alpha 4$  integrins.[6][11]

Table 1: In Vitro Potency of Carotegrast (HCA2969)

| Target Integrin | Species | Assay Cell<br>Line | Binding<br>Affinity (KD,<br>nM) | Functional<br>Inhibition<br>(IC50, nM) |
|-----------------|---------|--------------------|---------------------------------|----------------------------------------|
| α4β1            | Human   | Jurkat             | 0.32                            | 5.8                                    |
| α4β7            | Human   | RPMI-8866          | 0.46                            | 1.4                                    |
| α4β7            | Mouse   | TK-1               | 0.2                             | 26                                     |

(Data sourced from MedchemExpress and GlpBio)[6][11][12]

In Vivo Pharmacodynamics In preclinical studies using mice, oral administration of **carotegrast** methyl led to a dose-dependent inhibition of lymphocyte homing to Peyer's patches and a corresponding transient increase in peripheral lymphocyte counts.[6][13] This increase in circulating lymphocytes is a pharmacodynamic marker of  $\alpha$ 4-integrin antagonism, reflecting the prevention of leukocyte egress from the bloodstream into tissues.[14] In healthy human subjects, a single 960 mg dose of **carotegrast** methyl resulted in a significant increase in lymphocyte count (mean, 50.58%), which was sustained over a 24-hour period.[14]

3.2 Pharmacokinetics **Carotegrast** methyl is an orally administered prodrug that is converted to its active metabolite.

Table 2: Summary of Pharmacokinetic Properties



| Parameter   | Description                                                                                                                                                                                                                                                           |  |
|-------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Absorption  | Orally absorbed. Food reduces the systemic exposure (AUClast) of carotegrast methyl by 21–57% and the active metabolite carotegrast by 5–29%. However, this reduction had no significant effect on the pharmacodynamic marker (lymphocyte count) at a 960 mg dose.[5] |  |
| Metabolism  | Carotegrast methyl is a prodrug hydrolyzed to the active metabolite, carotegrast, by carboxylesterase 1 in the liver.[4][5] Carotegrast methyl is also a moderate inhibitor of CYP3A4. [15]                                                                           |  |
| Elimination | The terminal elimination half-life (t1/2) in healthy adults after a 960 mg dose is approximately 8.0-20.2 hours for carotegrast methyl and 10.0-15.6 hours for carotegrast.[16]                                                                                       |  |

| Drug Interactions | Co-administration with rifampicin (a potent OATP inhibitor) significantly increases the exposure of **carotegrast** (Cmax increased 4.78-fold, AUC0-t increased 5.59-fold), indicating a potential for interaction with OATP-inhibiting drugs.[17] |

# **Clinical Efficacy and Safety**

4.1 Clinical Efficacy in Ulcerative Colitis The efficacy of **carotegrast** methyl for inducing remission in moderately active ulcerative colitis has been demonstrated in randomized controlled trials.

Table 3: Key Phase 3 Clinical Trial Efficacy Results (AJM300/CT3 Study)



| Endpoint (at<br>Week 8) | Carotegrast<br>Methyl (960<br>mg TID, n=102) | Placebo<br>(n=101) | Odds Ratio<br>(95% CI) | p-value |
|-------------------------|----------------------------------------------|--------------------|------------------------|---------|
| Clinical<br>Response*   | 45% (46/102)                                 | 21% (21/101)       | 3.30 (1.73 -<br>6.29)  | 0.00028 |

(Data sourced from Matsuoka K, et al., 2022)[3][18] \*Clinical response defined as a reduction in Mayo Clinic score of  $\geq$ 30% and  $\geq$ 3 points, a reduction in rectal bleeding subscore of  $\geq$ 1 or a score of  $\leq$ 1, and an endoscopic subscore of  $\leq$ 1.[3]

Real-world prospective cohort studies have supported these findings, with 45% of patients achieving clinical remission and 22% achieving endoscopic remission by week 8.[19][20]

- 4.2 Safety and Tolerability Carotegrast methyl is generally well-tolerated.[1][3]
- Common Adverse Events: In the Phase 3 trial, the incidence of adverse events was similar between the **carotegrast** methyl (38%) and placebo (39%) groups.[18] The most common adverse events reported included nasopharyngitis, headache, and nausea.[2] Most events were mild to moderate in severity.[1]
- Progressive Multifocal Leukoencephalopathy (PML): Antagonism of α4-integrin by the
  antibody natalizumab is associated with a risk of PML, a rare brain infection.[3] To mitigate
  this potential risk, the clinical development of carotegrast methyl has focused on its use as
  a short-term induction therapy.[3][7] No cases of PML were reported in the clinical trials.[3]
   [21]

## **Experimental Protocols**

5.1 In Vitro Cell Adhesion Assay (Protocol Synopsis) This assay is used to determine the functional inhibitory concentration (IC50) of **carotegrast**.

 Plate Coating: 96-well plates are coated with recombinant human MAdCAM-1 or VCAM-1 and incubated overnight. Plates are then washed and blocked to prevent non-specific binding.

### Foundational & Exploratory





- Cell Preparation: A human lymphocyte cell line expressing the target integrin (e.g., RPMI-8866 for α4β7) is labeled with a fluorescent dye (e.g., Calcein-AM).
- Inhibition: Labeled cells are pre-incubated with varying concentrations of the test compound (carotegrast) for 30 minutes.
- Adhesion: The cell/compound mixture is added to the coated plates and incubated for 30-60 minutes to allow for cell adhesion.
- Wash and Read: Non-adherent cells are removed by washing. The fluorescence of the remaining adherent cells is quantified using a plate reader.
- Data Analysis: The fluorescence signal is plotted against the compound concentration, and the IC50 value is calculated using a four-parameter logistic curve fit.

5.2 IL-10 Deficient T-Cell Transfer Colitis Model (Protocol Synopsis) This is a standard preclinical model to evaluate the efficacy of therapeutic agents for IBD.

- Cell Isolation: CD4+ T-cells are isolated from the spleens of wild-type donor mice. The naive T-cell subset (CD4+CD45RBhigh) is further purified using fluorescence-activated cell sorting (FACS).
- Cell Transfer: A suspension of purified naive T-cells is injected intraperitoneally into immunodeficient recipient mice (e.g., SCID or Rag1-/-).
- Drug Administration: Beginning at the time of cell transfer, recipient mice are fed a diet containing **carotegrast** methyl (e.g., 0.03% to 1% w/w) or a control diet.
- Monitoring: Mice are monitored weekly for body weight changes and clinical signs of colitis (e.g., wasting, diarrhea).
- Endpoint Analysis: After a predefined period (e.g., 15 days), mice are euthanized. The colon is excised, weighed, and processed for histological analysis to assess inflammation, epithelial cell hyperplasia, and inflammatory cell infiltration.
- Outcome Measures: The primary outcomes are a reduction in colon weight and improvement in the histological score in the drug-treated group compared to the control group.[12][13]





Click to download full resolution via product page

**Caption:** Workflow for the T-cell transfer experimental colitis model.

#### Conclusion

Carotegrast methyl represents a significant development in the management of ulcerative colitis, offering an oral, small-molecule therapeutic option. Its targeted mechanism of action, which selectively inhibits the trafficking of inflammatory leukocytes to the gut, has been validated through a robust preclinical and clinical development program. The active metabolite, carotegrast, is a potent dual antagonist of  $\alpha 4\beta 1$  and  $\alpha 4\beta 7$  integrins. Clinical studies have



confirmed its efficacy in inducing a clinical response in patients with moderately active UC, coupled with a favorable safety profile for short-term use. The comprehensive pharmacological data underscores its potential as a valuable induction therapy in the clinical armamentarium for inflammatory bowel disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Results of Phase III Clinical Study of AJM300 (Nonproprietary Name: Carotegrast Methyl) for Treatment of Ulcerative Colitis Conducted in Japan (AJM300/CT3 Study) Primary Endpoint Achieved | News Release(2021) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
- 3. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 4. Carotegrast methyl Wikipedia [en.wikipedia.org]
- 5. Food Effect on a Single High Dose of Carotegrast Methyl, an Oral Antagonist of α4-Integrin, in Healthy Male Subjects: A Randomised, Placebo-Controlled, Double-Blind Study -PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Carotegrast methyl? [synapse.patsnap.com]
- 9. Carotegrast Methyl: First Approval PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is Carotegrast methyl used for? [synapse.patsnap.com]
- 11. glpbio.com [glpbio.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. academic.oup.com [academic.oup.com]
- 14. AJM300, a novel oral antagonist of α4-integrin, sustains an increase in circulating lymphocytes: A randomised controlled trial in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]







- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Effects of rifampicin on the pharmacokinetics and safety of carotegrast methyl in healthy subjects: A randomized 2 × 2 crossover study PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. AJM300 (carotegrast methyl), an oral antagonist of α4-integrin, as induction therapy for patients...: Falk Foundation [falkfoundation.org]
- 19. Efficacy and safety of carotegrast methyl in active ulcerative colitis: a real-world prospective cohort study PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy and safety of carotegrast methyl in active ulcerative colitis: a real-world prospective cohort study [irjournal.org]
- 21. Real-World Effectiveness and Safety of Carotegrast Methyl in Japanese Patients with Moderately Active Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological profile of carotegrast methyl].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1668454#pharmacological-profile-of-carotegrast-methyl]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com